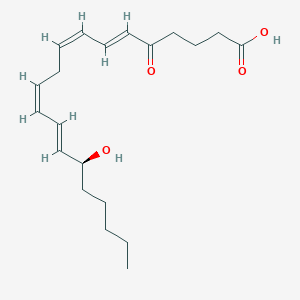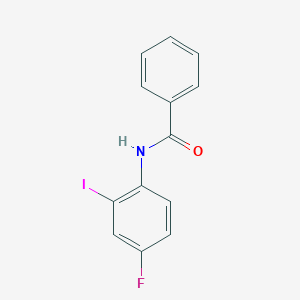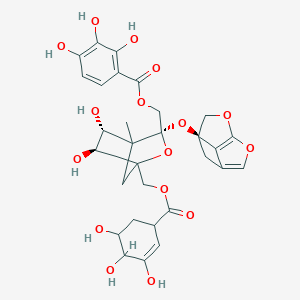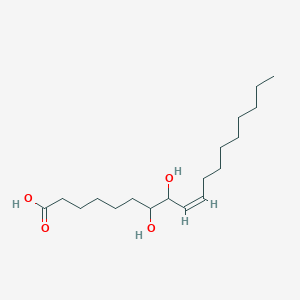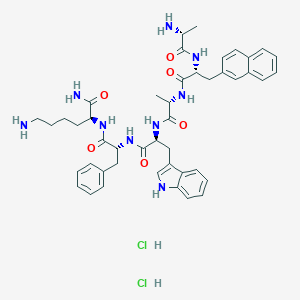
Pralmorelin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pralmorelin dihydrochloride, also known as GHRP-2 (growth hormone-releasing peptide-2), is a synthetic peptide that stimulates the release of growth hormone (GH) from the pituitary gland. This peptide is commonly used in scientific research to study the effects of GH on various physiological processes.
Wissenschaftliche Forschungsanwendungen
Pralmorelin dihydrochloride is used in scientific research to study the effects of GH on various physiological processes. It has been shown to increase GH secretion in a dose-dependent manner, which can lead to increased muscle mass, improved bone density, and reduced body fat. Pralmorelin dihydrochloride has also been used to study the effects of GH on wound healing, immune function, and cognitive function.
Wirkmechanismus
Pralmorelin dihydrochloride stimulates the release of GH from the pituitary gland by binding to the ghrelin receptor. This receptor is found on the surface of cells in the pituitary gland and is responsible for regulating GH secretion. When Pralmorelin dihydrochloride binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of GH.
Biochemical and physiological effects:
The biochemical and physiological effects of Pralmorelin dihydrochloride are primarily related to the release of GH. GH is known to have anabolic effects on the body, leading to increased muscle mass, improved bone density, and reduced body fat. GH also plays a role in wound healing, immune function, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pralmorelin dihydrochloride in lab experiments is its ability to stimulate the release of GH in a dose-dependent manner. This allows researchers to study the effects of GH on various physiological processes at different levels of GH secretion. However, one limitation of using Pralmorelin dihydrochloride is that it only stimulates the release of GH and does not mimic the pulsatile release of GH that occurs naturally in the body.
Zukünftige Richtungen
There are several future directions for research using Pralmorelin dihydrochloride. One area of interest is the role of GH in aging and age-related diseases. Another area of interest is the use of GH and Pralmorelin dihydrochloride in the treatment of various medical conditions, such as muscle wasting and osteoporosis. Additionally, researchers may investigate the use of Pralmorelin dihydrochloride in combination with other peptides or drugs to enhance its effects on GH secretion.
Synthesemethoden
Pralmorelin dihydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin using a series of protected amino acids, which are then deprotected and cleaved from the resin to yield the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Eigenschaften
CAS-Nummer |
158827-34-0 |
|---|---|
Produktname |
Pralmorelin dihydrochloride |
Molekularformel |
C45H57Cl2N9O6 |
Molekulargewicht |
890.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
InChI-Schlüssel |
ILOHMCCDCAUTQF-JESKXYQHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Sequenz |
AXAWFK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

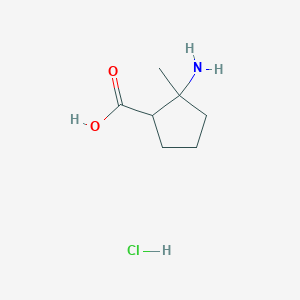

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


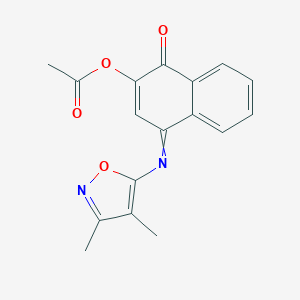
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
